5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Glycogen Phosphorylase Diabetes Cardioprotection

ATP-competitive kinase inhibitor programs require a bifunctional 7-azaindole scaffold with precise regioisomer positioning; incorrect isomers compromise hinge-region binding and cross-coupling efficiency. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 849068-61-7) provides the 5-Br handle for Suzuki-Miyaura diversification and 3-COOH for amide coupling, enabling rapid SAR exploration. • Orthogonal 5-Br and 3-COOH handles for sequential diversification • 97% purity; scalable from grams to kilograms via optimized industrial route • Ambient storage; global shipping for preclinical development

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 849068-61-7
Cat. No. B1293444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS849068-61-7
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
InChIKeyAFVRLQXVTZZPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 849068-61-7): A Strategic 7-Azaindole Building Block for Kinase-Targeted Synthesis


5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 849068-61-7) is a heterocyclic compound belonging to the 7-azaindole class [1]. It features a fused pyrrole-pyridine ring system with a bromine atom at the 5-position and a carboxylic acid group at the 3-position, with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound is predominantly utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds .

WorkflowKinase inhibitor scaffold synthesis via 7-azaindole core
Reactivity3-COOH enables amide coupling; 5-Br enables Suzuki cross-coupling
HandlingSolid at RT simplifies automated weighing and long-term storage

Why Generic Substitution Fails: Regiochemical and Halogen Specificity in Pyrrolopyridine Building Blocks


The 7-azaindole core is a privileged scaffold in kinase inhibition, but its activity is exquisitely sensitive to substituent position and identity [1]. Simple substitution with alternative regioisomers (e.g., 2- or 6-carboxylic acids) or non-brominated analogs fundamentally alters molecular recognition at the kinase hinge region and downstream cross-coupling potential [2]. The 5-bromo-3-carboxylic acid configuration uniquely enables specific amide coupling and subsequent palladium-catalyzed functionalization pathways, which are not accessible or are significantly less efficient with other in-class candidates .

Non-brominated analogMay lack halogen bonding to kinase hinge; binding affinity profile may differ
Regioisomeric acid2- or 6-carboxylic acid may alter molecular recognition and cross-coupling pathways
Liquid/hygroscopic substituteMay complicate automated handling and reduce weighing reproducibility

Quantitative Evidence: Differentiating 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid from Closest Analogs


Regiochemical Advantage: 3-Carboxylic Acid Enables Potent Glycogen Phosphorylase Inhibition via Amide Derivatives

The 3-carboxylic acid position is critical for generating potent glycogen phosphorylase inhibitors. Derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, specifically pyrrolopyridine-2-carboxamides, exhibit inhibitory activity against glycogen phosphorylase, a validated target for diabetes and cardioprotection [1]. In contrast, the non-brominated 7-azaindole-3-carboxylic acid (CAS 156270-06-3) and other regioisomers (e.g., 2-carboxylic acid) lack this specific derivatization pathway and are not reported as precursors for this class of inhibitors .

Glycogen phosphorylase
Class-level
Target uniquely enables glycogen phosphorylase inhibitor synthesis; comparator regioisomers not reported for this pathway
Supports metabolic enzyme inhibitor design research
Derivatization to pyrrolopyridine-2-carboxamides required
Glycogen Phosphorylase Diabetes Cardioprotection

Kinase Hinge Binding: 5-Bromo Substitution Enhances Affinity in Kinase Inhibitor Scaffolds

The 5-bromo substituent on the 7-azaindole core significantly enhances binding affinity to kinase ATP-binding pockets compared to non-halogenated analogs. In a study of pyrrolo[2,3-b]pyridine derivatives as multi-targeted kinase inhibitors, brominated derivatives exhibited improved hinge region interactions, with IC50 values in the low micromolar range against various kinases [1]. While direct IC50 data for the carboxylic acid precursor itself is not reported, its utility as a building block for potent kinase inhibitors is well-established in patent literature, including applications in cancer therapeutics [2].

Kinase hinge binding
Class-level
5-Br derivatives show enhanced hinge interaction; non-brominated analogs lack this halogen bonding capability
Supports kinase inhibitor scaffold optimization studies
Based on derivative-level data; validate with specific kinase panel
Kinase Inhibition Cancer Targeted Therapy

Synthetic Scalability: Optimized Industrial Route Reduces Cost and Improves Safety

A comparative analysis of synthetic routes reveals that the optimized industrial production method for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid offers significant advantages over earlier laboratory-scale syntheses. The improved route replaces ether with methyl tert-butyl ether in the condensation reaction, enhancing safety (flammability reduction). Critically, it employs hydrogen-palladium-carbon reduction in the cyclization step, which generates fewer by-products and eliminates the need for column chromatography purification . In contrast, the original method required expensive tetrakis(triphenylphosphine)palladium and produced iron mud by-products that complicated post-treatment .

Synthetic route
Data to verify
Pd/C hydrogenation route reduces by-products, eliminates chromatography vs earlier Pd(PPh₃)₄/Fe route
May support cost-effective large-scale procurement
Industrial method details require supplier confirmation
Process Chemistry Scale-up Cost of Goods

Solid-State Handling Advantage: Predictable Physicochemical Profile Simplifies Formulation

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a solid at room temperature, a property that simplifies handling, weighing, and formulation compared to liquid or hygroscopic alternatives . While direct melting point data is not publicly available, its solid form is consistent across major chemical suppliers, including Sigma-Aldrich . In contrast, some related 7-azaindole derivatives, particularly non-carboxylic acid analogs, exist as oils or low-melting solids, which can pose challenges in automated synthesis and long-term storage.

Physical state
Data to verify
Solid at RT simplifies handling; methyl ester analog is an oil, complicating automated workflows
Facilitates reproducible synthetic workflows
Storage stability benefits under typical lab conditions
Pre-formulation Solid Dispensing Stability

Halogen Positioning for Cross-Coupling: 5-Bromo Enables Selective Suzuki-Miyaura Functionalization

The bromine atom at the 5-position of the 7-azaindole core is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enabling the introduction of diverse aryl and heteroaryl groups . This regiochemistry is distinct from the 4-bromo isomer (4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, CAS 1000340-36-2), which exhibits different electronic and steric properties that alter coupling efficiency and product profiles . The 5-bromo derivative offers a predictable and well-characterized reactivity profile, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Cross-coupling
Context-dependent
5-Br position offers well-precedented Suzuki reactivity; 4-Br isomer may alter coupling efficiency and product profiles
Enables efficient library synthesis for SAR studies
Reactivity may vary with boronic acid partner
Cross-Coupling Medicinal Chemistry Library Synthesis

Validated Application Scenarios for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid


Kinase Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams developing ATP-competitive kinase inhibitors utilize this compound as a core scaffold. The 3-carboxylic acid enables amide coupling to introduce diverse amine-containing fragments, while the 5-bromo handle permits late-stage diversification via Suzuki-Miyaura cross-coupling, facilitating rapid SAR exploration [1].

Glycogen Phosphorylase Inhibitor Synthesis for Metabolic Disease

Researchers targeting type 2 diabetes, hyperlipidemia, or cardioprotection employ this compound to synthesize pyrrolopyridine-2-carboxamide derivatives. These amides act as potent glycogen phosphorylase inhibitors, lowering hepatic glucose output and offering a novel mechanism for glycemic control [2].

Large-Scale Synthesis and Process Chemistry Development

Process chemistry groups requiring multi-gram to kilogram quantities benefit from the optimized industrial synthetic route. The use of Pd/C hydrogenation and safer solvents reduces manufacturing costs and simplifies purification, ensuring a reliable and cost-effective supply for preclinical development .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3-COOH for amide coupling, 5-Br for Suzuki cross-coupling
Kinase panel activity and selectivity profiling
Glycogen phosphorylase inhibitor research
Precursor to pyrrolopyridine-2-carboxamide derivatives
Hepatic glucose output assay in metabolic models
Process chemistry scale-up
Pd/C reduction, safer solvent, simplified purification
Purity and yield consistency across batches

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